Nortanshinone

概要

説明

ノルトアンスロンは、丹参として一般的に知られている、伝統的な中国薬草であるサルビア・ミルチオリザの根から単離された色素です。この化合物は、アビエタン型ノルジテルペノイドキノンであるタンシンオンファミリーに属しています。 ノルトアンスロンは、抗菌、抗酸化、抗炎症、抗腫瘍などの様々な薬理作用について研究されています .

作用機序

ノルトアンスロンは、NAD(P)H:キノンオキシドレダクターゼ1(NQO1)の補酵素として機能し、脂質ペルオキシルラジカルを解毒し、in vitroおよびin vivoの両方でフェロトーシスを阻害します . このメカニズムには、ノルトアンスロンによって誘導されるNQO1の機能獲得が含まれ、これはフェロトーシスを阻害するための新しいアプローチです。この化合物の分子標的と経路には、酸化ストレスと脂質過酸化の調節が含まれます。

類似の化合物との比較

ノルトアンスロンは、タンシンオンI、タンシンオンIIA、クリプトタンシンオンなどの他の化合物を含むタンシンオンファミリーの一部です . これらの類似の化合物と比較して、ノルトアンスロンは、フェロトーシスに対する強力な阻害活性やNQO1の補酵素としての役割など、ユニークな特性を示しています . これらの特性により、ノルトアンスロンは科学研究や治療用途に有益な化合物となっています。

結論

ノルトアンスロンは、様々な科学分野と医学分野で大きな可能性を秘めた汎用性の高い化合物です。そのユニークな特性と作用機序により、継続的な研究開発の貴重な対象となっています。

生化学分析

Biochemical Properties

Nortanshinone plays a significant role in biochemical reactions, particularly in the inhibition of ferroptosis, a form of regulated cell death. It functions as a coenzyme for NAD(P)H:quinone oxidoreductase 1 (NQO1), enhancing its ability to detoxify lipid peroxyl radicals and inhibit ferroptosis . This interaction is crucial for maintaining cellular redox homeostasis and preventing oxidative stress-induced cell death. Additionally, this compound interacts with various enzymes and proteins involved in antioxidant defense mechanisms, further contributing to its protective effects.

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound activates the Nrf2 pathway, leading to the upregulation of antioxidant genes and the suppression of pro-inflammatory cytokines . This activation enhances the cell’s ability to combat oxidative stress and inflammation. Furthermore, this compound modulates mitochondrial function, improving cellular energy production and reducing apoptosis in stressed cells.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with key biomolecules. This compound binds to NQO1, inducing a gain of function that enhances its enzymatic activity . This binding interaction is critical for the detoxification of lipid peroxyl radicals and the inhibition of ferroptosis. Additionally, this compound inhibits the activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), thereby reducing inflammation and oxidative damage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under physiological conditions, maintaining its bioactivity over extended periods . It undergoes gradual degradation when exposed to extreme pH or high temperatures. Long-term studies have shown that this compound can sustain its protective effects on cellular function, reducing oxidative stress and inflammation in both in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound exhibits potent antioxidant and anti-inflammatory effects, improving overall cellular health . At high doses, this compound may induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to antioxidant defense and redox homeostasis. It interacts with enzymes such as NQO1 and glutathione peroxidase, enhancing their activity and promoting the detoxification of reactive oxygen species . This compound also affects metabolic flux by modulating the levels of key metabolites involved in oxidative stress and inflammation, thereby contributing to its protective effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It is known to bind to albumin and other plasma proteins, facilitating its distribution throughout the body . This compound’s localization within cells is influenced by its lipophilic nature, allowing it to accumulate in lipid-rich compartments such as the mitochondria and endoplasmic reticulum.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It is predominantly localized in the mitochondria, where it exerts its antioxidant effects by scavenging reactive oxygen species and enhancing mitochondrial function . Additionally, this compound is found in the endoplasmic reticulum, where it modulates protein folding and reduces endoplasmic reticulum stress. These localization patterns are essential for this compound’s ability to protect cells from oxidative damage and maintain cellular homeostasis.

準備方法

合成経路と反応条件

ノルトアンスロンは、様々な方法で合成することができます。一般的なアプローチの1つは、ナノ沈殿法であり、溶液から化合物を沈殿させる方法です。 もう1つの方法は、乳化蒸発法であり、化合物を乳化してから蒸発させて最終製品を得る方法です .

工業生産方法

工業環境では、ノルトアンスロンの生産は、ナノ粒子の製剤を最適化することが多いです。 これは、単因子実験と中心複合設計および反応表面法によって行うことができ、高い封入効率、薬物負荷量、および薬物回収率を確保します .

化学反応の分析

反応の種類

ノルトアンスロンは、酸化、還元、置換など、様々な化学反応を起こします。これらの反応は、化合物の構造を修飾し、薬理作用を強化するために不可欠です。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。反応は通常、目的の結果を得るために、特定の温度やpHレベルなど、制御された条件下で行われます。

生成される主要な生成物

これらの反応から生成される主要な生成物には、ノルトアンスロンの様々な誘導体があり、薬理作用が強化または変更されている場合があります。これらの誘導体は、潜在的な治療用途について研究されています。

科学研究への応用

ノルトアンスロンは、様々な分野における科学研究への応用について広範囲にわたって研究されてきました。

化学: ノルトアンスロンは、アビエタン型ノルジテルペノイドキノンの合成と修飾を研究するためのモデル化合物として使用されます。

生物学: この化合物は、脂質過酸化によって引き起こされる調節された細胞死の形態であるフェロトーシスを阻害する役割について調査されています.

科学的研究の応用

Nortanshinone has been extensively studied for its scientific research applications in various fields:

Chemistry: this compound is used as a model compound for studying the synthesis and modification of abietane-type norditerpenoid quinones.

類似化合物との比較

Nortanshinone is part of the tanshinone family, which includes other compounds such as Tanshinone I, Tanshinone IIA, and Cryptotanshinone . Compared to these similar compounds, this compound exhibits unique properties, such as its potent inhibitory activity against ferroptosis and its role as a coenzyme for NQO1 . These characteristics make this compound a valuable compound for scientific research and therapeutic applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific and medical fields. Its unique properties and mechanisms of action make it a valuable subject for ongoing research and development.

特性

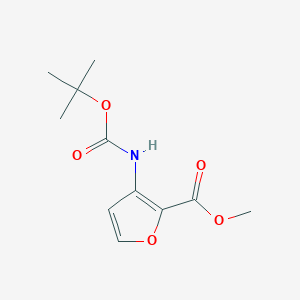

IUPAC Name |

1-methyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-6,10,11-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O4/c1-8-7-21-17-11-6-5-9-10(3-2-4-12(9)18)14(11)16(20)15(19)13(8)17/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUFZXVOYNSJPSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main chemical characteristics of Nortanshinone?

A1: this compound is a naturally occurring compound found in the roots of Salvia miltiorrhiza, a plant used in traditional Chinese medicine. Its chemical structure is characterized as an abietanoid o-quinone.

Q2: How is this compound synthesized in the laboratory?

A: Researchers have successfully synthesized this compound using ultrasound-promoted Diels-Alder reactions. This method involves reacting 3-methyl-4,5-benzofurandione with specifically substituted vinylcyclohexenes. [] This approach offers advantages like improved regioselectivity towards the desired isomer and mimics the effects of high pressure, potentially leading to greener synthetic pathways. []

Q3: What are the key structural features that differentiate this compound from other compounds like Tanshinone IIA?

A: this compound and Tanshinone IIA are structurally similar, both being abietanoid o-quinones found in Salvia miltiorrhiza. The difference lies in a single methyl group: Tanshinone IIA possesses an additional methyl group compared to this compound. This subtle structural variation can lead to differences in their biological activities and pharmacological properties. []

Q4: What analytical techniques are commonly used to identify and quantify this compound in plant materials or mixtures?

A: Researchers frequently employ UPLC (Ultra Performance Liquid Chromatography) coupled with DAD (Diode Array Detection) and MS/MS (Tandem Mass Spectrometry) to analyze this compound. This combination enables the creation of fingerprints for lipophilic components, allowing for the identification and quantification of this compound within complex mixtures like plant extracts. [] Specifically, researchers used a Thermo Accucore C18 column for separation and achieved detection using a Shimadzu LC-20AD system at a wavelength of 270 nm. []

Q5: Beyond its presence in Salvia miltiorrhiza, is this compound found in other plant species?

A: Yes, research indicates that this compound has also been isolated from Salvia przewalskii Maxim. [] This finding suggests that the presence of this compound might extend beyond Salvia miltiorrhiza and could be present in other, potentially unexplored, Salvia species. This highlights the need for further investigation into the phytochemical profiles of various Salvia species.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate](/img/structure/B3030756.png)

![Bis(biphenyl-4-yl)[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]amine](/img/structure/B3030758.png)

![3-Methylimidazo[1,2-A]pyridine-6-carbonitrile](/img/structure/B3030760.png)

![5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene](/img/structure/B3030764.png)

![Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B3030767.png)

![2-Phenyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole](/img/structure/B3030768.png)

![2-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydrofuran](/img/structure/B3030777.png)